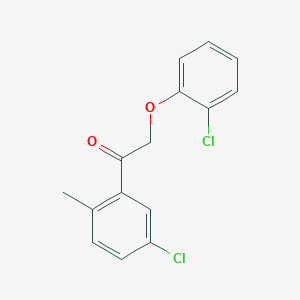
Dimethyl 2-decylbutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-decylbutanedioate is an organic compound with the molecular formula C16H30O4 It is an ester derived from butanedioic acid (succinic acid) and is characterized by the presence of two ester groups attached to a decyl chain
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-decylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-decylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation or other separation techniques.
化学反应分析
Types of Reactions: Dimethyl 2-decylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield 2-decylbutanedioic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-decylbutanedioic acid and methanol.
Reduction: 2-decylbutanediol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Dimethyl 2-decylbutanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme activity.
Industrial Applications: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl 2-decylbutanedioate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 2-decylbutanedioic acid and methanol. The ester groups can also participate in various organic reactions, making the compound a versatile intermediate in chemical synthesis.
相似化合物的比较
Dimethyl succinate: An ester of succinic acid with similar reactivity.
Dimethyl adipate: An ester of adipic acid, used in similar applications.
Dimethyl glutarate: An ester of glutaric acid, also used in organic synthesis.
Uniqueness: Dimethyl 2-decylbutanedioate is unique due to its longer decyl chain, which imparts different physical properties and reactivity compared to shorter-chain esters like dimethyl succinate. This makes it suitable for specific applications where longer alkyl chains are desired.
属性
CAS 编号 |
83826-10-2 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
dimethyl 2-decylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-12-14(16(18)20-3)13-15(17)19-2/h14H,4-13H2,1-3H3 |
InChI 键 |
FUUSMEUQTOULKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


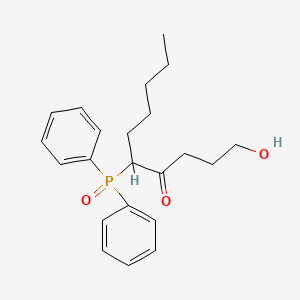
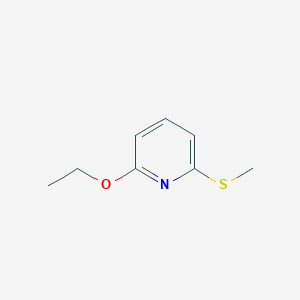
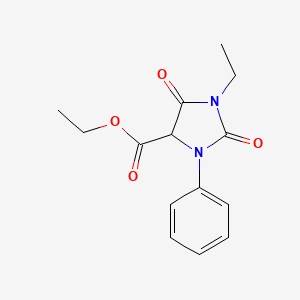
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
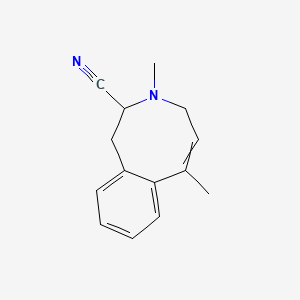
phosphanium nitrate](/img/structure/B14404823.png)
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
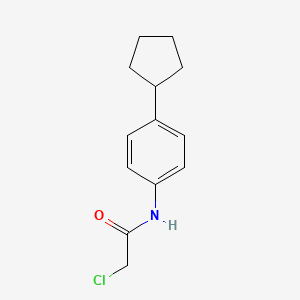

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
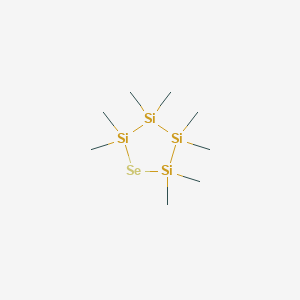
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
